
(2-Bromoethyl)trimethylsilane
Overview
Description
(2-Bromoethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13BrSi. It is a colorless to light yellow liquid that is volatile and has a molecular weight of 181.15 g/mol . This compound is used in various chemical reactions and has applications in synthetic chemistry and industrial processes.
Preparation Methods
(2-Bromoethyl)trimethylsilane can be synthesized through several methods. One common preparation method involves the reaction of trimethylchlorosilane with 2-bromoethane. This reaction typically occurs in the presence of a base such as sodium bicarbonate to stabilize the product . The reaction conditions include maintaining a temperature range of -10 to 20°C and using an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
(2-Bromoethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions with organometallic reagents such as Grignard reagents and organolithium compounds to form new carbon-silicon bonds.
Reduction Reactions: It can be reduced to form (2-ethyl)trimethylsilane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(2-Bromoethyl)trimethylsilane has several scientific research applications:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the preparation of silicon-based materials and polymers.
Biological Research: It is used in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)trimethylsilane involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, forming new bonds and facilitating various chemical transformations. The silicon atom in the compound also plays a role in stabilizing reaction intermediates and enhancing the reactivity of the compound .
Comparison with Similar Compounds
(2-Bromoethyl)trimethylsilane can be compared with other similar compounds such as:
(Chloromethyl)trimethylsilane: This compound has a chlorine atom instead of a bromine atom and exhibits similar reactivity but with different reaction rates and conditions.
(Iodomethyl)trimethylsilane: This compound contains an iodine atom and is more reactive than this compound due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
(2-Bromoallyl)trimethylsilane: This compound has an allyl group instead of an ethyl group, leading to different reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-bromoethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIFSNOTHOUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470244 | |
| Record name | (2-Bromoethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-67-7 | |
| Record name | (2-Bromoethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the trimethylsilyl group in the solvolysis of (2-Bromoethyl)trimethylsilane?
A1: The research paper "[The mechanism of solvolysis of this compound. Evidence for the migration of the trimethylsilyl group]" [] investigates the solvolysis mechanism of this compound. The study provides evidence for the migration of the trimethylsilyl group during the reaction. This finding is significant because it sheds light on the reactivity of organosilicon compounds and their potential in synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


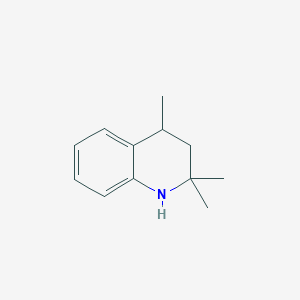
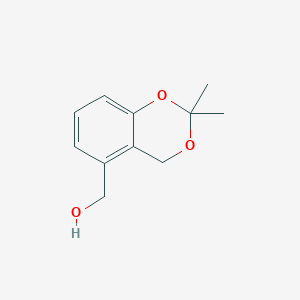
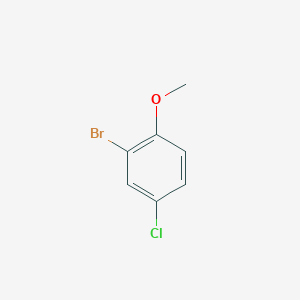


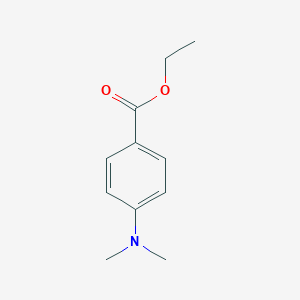
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
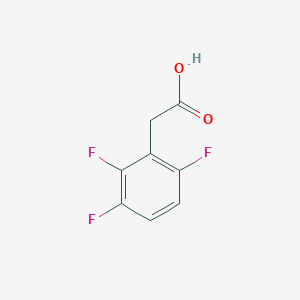
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
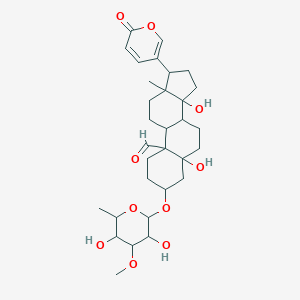
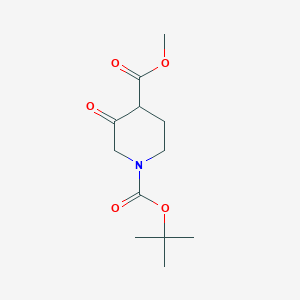
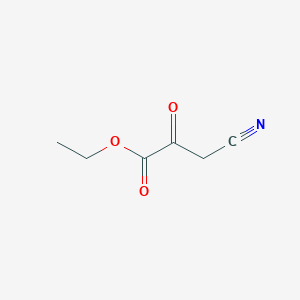
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)

